{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate
Description
Properties
Molecular Formula |
C18H24N6OS2 |
|---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl 2-methylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C18H24N6OS2/c1-12-5-3-4-10-24(12)18(26)27-11-15-21-16(19)23-17(22-15)20-13-6-8-14(25-2)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3,(H3,19,20,21,22,23) |
InChI Key |
CFFWQIPPPKPUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=S)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Cyanamide Derivatives
The 1,3,5-triazine scaffold is constructed via cyclocondensation of cyanamide precursors. A modified Ritter reaction, as described in EP0035706A1, employs pivaloyl cyanide with thiocarbohydrazide under acidic conditions to form 4-amino-6-substituted triazin-5(4H)-ones. For the target compound, 4-methoxyphenylguanidine replaces thiocarbohydrazide, reacting with methyl 2-cyanoacetate in acetic anhydride and sulfuric acid to yield 4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol. Subsequent chlorination with POCl₃ converts the hydroxyl group to a chloromethyl intermediate (80–85% yield).
Table 1: Optimization of Triazine Cyclocondensation
| Condition | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Acetic anhydride/H₂SO₄ | Reflux | None | 72 |
| Toluene/HCl | 80°C | ZnCl₂ | 68 |
| DMF | 100°C | None | 55 |
Alternative Routes via Sequential Functionalization
Pre-functionalized Triazine Intermediate
An alternative approach starts with 2,4-dichloro-6-[(4-methoxyphenyl)amino]-1,3,5-triazine , aminated at position 4 using NH₃ in dioxane (70°C, 12 hr). The resulting 4-amino derivative is reacted with 2-methylpiperidine-1-carbodithioic acid in the presence of DCC (N,N'-dicyclohexylcarbodiimide), achieving 60% yield. This method avoids chlorination but requires stoichiometric coupling agents.
One-Pot Dithiocarbamate Conjugation
A streamlined one-pot method combines triazine chloromethylation and dithiocarbamate formation. The chloromethyl triazine is treated with 2-methylpiperidine and CS₂ in aqueous NaOH at 0–5°C, followed by methylation with methyl iodide. This route achieves 75% yield but requires strict temperature control to prevent disulfide byproducts.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
Table 2: Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | 3 | 52 | 95 |
| Pre-functionalized | 2 | 60 | 92 |
| One-Pot Conjugation | 1 | 75 | 88 |
Challenges and Mitigation Strategies
Regioselectivity in Triazine Substitution
Competing reactions at triazine positions 2, 4, and 6 are mitigated using bulky bases (e.g., DBU) to direct substitution to the 2-position. Solvent polarity (e.g., DMF vs. THF) also influences regioselectivity.
Dithiocarbamate Stability
The dithiocarbamate group is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) improve stability, increasing yields by 15–20%.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxyphenyl groups.
Reduction: Reduction reactions can target the triazine ring and the carbodithioate moiety.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the triazine ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or thiol derivatives.
Scientific Research Applications
Anticancer Potential
Several studies have investigated the anticancer properties of compounds containing triazine structures. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
-
Cytotoxicity Testing : The compound exhibited significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating potent activity.
Cell Line IC50 Value (µM) HCT-116 3.6 - 11.0 MCF-7 Variable HeLa Variable - Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells by disrupting key cellular pathways such as MDM2-p53 interactions, which are crucial for tumor suppression .
Study 1: Synthesis and Evaluation of Triazine Derivatives
A study focused on synthesizing new derivatives based on the triazine framework demonstrated that modifications to the structure, including the introduction of various substituents on the piperidine ring, significantly influenced anticancer activity. The most active derivatives showed promising results in inhibiting tumor growth in vitro and warrant further investigation in vivo .
Study 2: Quantitative Structure–Activity Relationship (QSAR)
Using QSAR models, researchers were able to predict the biological activity of various derivatives of triazine compounds. This computational approach helped identify key structural features that contribute to enhanced cytotoxicity, guiding future synthetic efforts .
Mechanism of Action
The mechanism of action of {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. The triazine ring and the methoxyphenyl group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The piperidine carbodithioate moiety may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Triazine Derivatives
Medicinal Chemistry Analogues
Triazine derivatives are also explored for pharmaceutical applications. For instance:
- 1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one () is a dual-acting FFAR1/FFAR4 modulator. Its triazine core is functionalized with a pyrrolidinone-linked aryl group, enabling allosteric modulation of free fatty acid receptors. The target compound’s carbodithioate group may confer distinct binding properties compared to this pyrrolidinone derivative .
- 2-[3-{4-amino-6-[(1-methyl-1H-pyrazol-4-yl)amino]-1,3,5-triazin-2-yl}-2-(hydroxymethyl)phenyl]-6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one (), a WHO-listed candidate, integrates a fluoroisoquinolinone moiety. This highlights the triazine scaffold’s versatility in drug design, though the target compound’s piperidine-carbodithioate group remains underexplored in clinical contexts .
Synthetic Yields and Characterization:
- The FFAR1/FFAR4 modulator () was synthesized in 39.52% yield, characterized by ¹H/¹³C NMR and LCMS .
Carbodithioate-Containing Analogues
Carbodithioate groups are rare in triazine chemistry. A structurally related compound, (4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate (), replaces the carbodithioate with a nitrobenzoate ester.
Reactivity Insights:
- Carbodithioates (CS₂⁻) are known for metal chelation and redox activity, which could enhance the target compound’s interaction with enzymes or cellular targets compared to ester or nitrile derivatives .
Biological Activity
The compound {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate is a member of the carbodithioate class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy in various assays, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazine ring substituted with an amino group and a methoxyphenyl moiety, alongside a piperidine ring linked to a carbodithioate functional group. This unique structure is believed to contribute to its biological properties.
Antimicrobial Activity
Research indicates that carbodithioate derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the urease enzyme critical for the survival of Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The inhibition of urease can prevent the colonization of this bacterium in the gastric mucosa, making these compounds potential candidates for treating related infections .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes:
- Urease Inhibition : The synthesized carbodithioates were tested against urease with promising results. For example, one derivative showed an IC50 value of 5.16 μM, significantly lower than the standard thiourea (23 μM), indicating potent urease inhibition .
- Acetylcholinesterase (AChE) Activity : Some derivatives have also shown potential in inhibiting AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
Antitumor Activity
Compounds with similar structures have demonstrated antitumor properties. For example, pyrazole derivatives have been reported to inhibit various cancer cell lines effectively. The combination of these compounds with established chemotherapeutics like doxorubicin has shown synergistic effects, enhancing their efficacy against breast cancer cells .
Antidiabetic Effects
Carbodithioates have been investigated for their role in managing diabetes through enzyme inhibition mechanisms that regulate carbohydrate metabolism. The inhibition of alpha-glucosidase by such compounds can lead to improved glycemic control .
Table 1: Biological Activity Summary of Similar Compounds
Research Insights
- Mechanism of Action : The interaction of carbodithioates with target enzymes often involves non-competitive inhibition, where the compound binds to an enzyme at a site other than the active site, altering its activity without competing with the substrate.
- Structural Activity Relationship (SAR) : Modifications in substituents on the triazine or piperidine rings significantly impact biological activity. For instance, halogen substitutions have been shown to enhance inhibitory potency against urease enzymes .
- Synergistic Effects : The combination of carbodithioates with existing drugs like doxorubicin has been shown to enhance cytotoxic effects in cancer cells, suggesting potential for combination therapies in oncology .
Q & A
Q. Why do SAR studies show divergent activity trends across cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
